molecular formula C19H18N2O4 B2456745 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide CAS No. 1421451-87-7

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide

Cat. No. B2456745
CAS RN: 1421451-87-7
M. Wt: 338.363
InChI Key: VMCYNLQWYWMKOH-UHFFFAOYSA-N
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 belongs to a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which target a key enzyme involved in the growth and proliferation of cancer cells.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The study on molecular structure and intermolecular interactions has been a focal point in understanding the characteristics of similar compounds. For instance, Karabulut et al. (2014) explored the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, highlighting the influence of intermolecular interactions on molecular geometry through crystallography and DFT calculations. This research suggests the compound's potential in materials science for understanding molecular assembly and interaction dynamics (Karabulut et al., 2014).

Chemodivergent Annulations via C-H Activation

Chemodivergent and redox-neutral annulations represent a significant application in synthetic chemistry. Xu et al. (2018) demonstrated the Rh(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, showcasing the compound's utility in facilitating complex chemical transformations. This process underscores the compound's role in developing new synthetic methodologies for constructing heterocyclic compounds (Xu et al., 2018).

Antioxidant Properties

N-arylbenzamides, including variants similar to the target compound, have been evaluated for their antioxidant capacity. Perin et al. (2018) synthesized a range of these compounds, demonstrating improved antioxidative properties. The study highlights the potential use of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide derivatives in developing antioxidant agents, offering a basis for further pharmaceutical and biochemical research (Perin et al., 2018).

properties

IUPAC Name

2-[4-[(3-methoxybenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-15-8-6-7-14(13-15)19(23)21-11-4-5-12-25-17-10-3-2-9-16(17)18(20)22/h2-3,6-10,13H,11-12H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCYNLQWYWMKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide

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